L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-alanyl-
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Overview
Description
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-alanyl- is a compound commonly used in organic synthesis, particularly in peptide chemistry. It is a tripeptide derivative where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection is crucial for preventing unwanted reactions during peptide synthesis, allowing for selective deprotection and further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-alanyl- typically involves the stepwise coupling of protected amino acids. The Boc group is introduced to the amino acid using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The coupling reactions are usually carried out using carbodiimide reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling agent like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-alanyl- follows similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to introduce the tert-butyloxycarbonyl group efficiently and sustainably . These systems offer advantages in terms of scalability, efficiency, and environmental sustainability compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-alanyl- primarily undergoes deprotection reactions to remove the Boc group. This deprotection can be achieved using various methods, including treatment with trifluoroacetic acid (TFA) in dichloromethane, hydrochloric acid in methanol, or other acidic conditions .
Common Reagents and Conditions
Major Products
The major product formed from the deprotection of L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-alanyl- is the free tripeptide L-alanyl-L-alanyl-L-alanine, which can then be further functionalized or used in peptide synthesis .
Scientific Research Applications
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-alanyl- is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In peptide synthesis, it serves as a protected intermediate, allowing for the selective introduction of functional groups . In medicinal chemistry, it is used to synthesize peptide-based drugs and study protein-protein interactions . Additionally, it finds applications in the development of novel biomaterials and as a building block for the synthesis of complex natural products .
Mechanism of Action
The primary mechanism of action for L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-alanyl- involves the protection and deprotection of the amino group. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions .
Comparison with Similar Compounds
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-alanyl- is similar to other Boc-protected amino acids and peptides. its uniqueness lies in its specific sequence and the stability of the Boc group under various conditions . Similar compounds include:
- N-(tert-Butoxycarbonyl)-L-tyrosine methyl ester
- N-(tert-Butoxycarbonyl)-L-serine methyl ester
- N-(tert-Butoxycarbonyl)sulfamoyl chloride
These compounds share the common feature of having a Boc-protected amino group, but they differ in their amino acid sequences and specific applications.
Properties
CAS No. |
27317-70-0 |
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Molecular Formula |
C14H25N3O6 |
Molecular Weight |
331.36 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H25N3O6/c1-7(10(18)16-9(3)12(20)21)15-11(19)8(2)17-13(22)23-14(4,5)6/h7-9H,1-6H3,(H,15,19)(H,16,18)(H,17,22)(H,20,21)/t7-,8-,9-/m0/s1 |
InChI Key |
GKLRPTKGJVEDRU-CIUDSAMLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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